4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of a pyrrolo[2,3-c]pyridine precursor. One common method is the direct iodination and fluorination of the pyrrolo[2,3-c]pyridine ring. The reaction conditions often include the use of iodine and a fluorinating agent under controlled temperature and solvent conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both fluorine and iodine atoms can enhance its reactivity and binding interactions compared to similar compounds .
Properties
Molecular Formula |
C7H4FIN2 |
---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H |
InChI Key |
HQGJGGFBGLPWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)F)I |
Origin of Product |
United States |
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